molecular formula C20H34O8 B1666534 Acetyl tributyl citrate CAS No. 77-90-7

Acetyl tributyl citrate

Cat. No.: B1666534
CAS No.: 77-90-7
M. Wt: 402.5 g/mol
InChI Key: QZCLKYGREBVARF-UHFFFAOYSA-N
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Description

Acetyltributyl citrate is an organic compound with the chemical formula C20H34O8. It is a colorless, odorless, and oily liquid that is soluble in most organic solvents but has low solubility in water . Acetyltributyl citrate is primarily used as a plasticizer, which means it is added to materials to increase their flexibility and workability. It is considered a safer alternative to phthalates, which are known to have harmful health effects .

Chemical Reactions Analysis

Reaction Pathway:

  • Esterification :
    Citric acid reacts with excess n-butyl alcohol in the presence of a composite ionic liquid catalyst (e.g., acidic ionic liquids combined with inorganic salts like NaHSO₄ or ZnCl₂):

    Citric Acid+3n ButanolCatalystTributyl Citrate TBC +3H2O\text{Citric Acid}+3\,\text{n Butanol}\xrightarrow{\text{Catalyst}}\text{Tributyl Citrate TBC }+3\,\text{H}_2\text{O}
    • Conditions :

      • Molar ratio (citric acid : n-butanol) = 1:3–6

      • Catalyst loading = 0.1–1.5% of citric acid mass

      • Temperature = 50–110°C, time = 2–3 hrs

  • Acetylation :
    Tributyl citrate undergoes acetylation with acetic anhydride:

    TBC+Acetic AnhydrideATBC+Acetic Acid\text{TBC}+\text{Acetic Anhydride}\rightarrow \text{ATBC}+\text{Acetic Acid}
    • Conditions :

      • Molar ratio (TBC : acetic anhydride) = 1:1.1–1.6

      • Temperature = 30–56°C, time = 1–2 hrs

      • No additional catalyst required (reuses esterification catalyst)

Key Outcomes:

  • Yield : >98%

  • Purity : 99.6% (vs. 97.85% for sulfuric acid catalysis)

Hydrolysis and Environmental Degradation

ATBC undergoes hydrolysis in environmental and biological systems, breaking into citric acid, acetic acid, and butanol derivatives.

Hydrolysis Products:

EnvironmentPrimary MetabolitesSource
Aqueous (pH 7)Acetyl citrate, monobutyl citrate
Biological (rats)Acetyl monobutyl citrate, dibutyl citrate

Environmental Fate Data:

ParameterValueSource
Hydrolysis Half-Life Negligible (stable)
Biodegradation Readily biodegradable
Atmospheric Oxidation Moderate (half-life ~6 hrs)

Metabolic Reactions

In vivo studies reveal rapid absorption and enzymatic hydrolysis of ATBC in mammals:

Metabolic Pathway (Rats):

ATBCEsterasesAcetyl Citrate+Butanol DerivativesCitric Acid+Acetic Acid\text{ATBC}\xrightarrow{\text{Esterases}}\text{Acetyl Citrate}+\text{Butanol Derivatives}\rightarrow \text{Citric Acid}+\text{Acetic Acid}

Pharmacokinetic Data:

ParameterValue (Rats)Source
Bioavailability 27.4%
Half-Life (t₁/₂) 0.58 hrs (IV)
Major Metabolites Monobutyl citrate

Industrial and Material Science Reactions

ATBC enhances polymer flexibility via plasticization reactions. In polyurethane resins, it interacts with polymer chains to reduce glass transition temperatures:

Reaction in Resins:

Polyurethane Matrix+ATBCIncreased Free VolumeEnhanced Elasticity\text{Polyurethane Matrix}+\text{ATBC}\rightarrow \text{Increased Free Volume}\rightarrow \text{Enhanced Elasticity}

Performance Data:

PropertyEffect of 5–10% ATBCSource
Elongation at Break Increased by 30–50%
Abrasion Resistance Improved by 15–20%

Combustion Reaction:

C20H34O8+23O220CO2+17H2O\text{C}_{20}\text{H}_{34}\text{O}_8+23\,\text{O}_2\rightarrow 20\,\text{CO}_2+17\,\text{H}_2\text{O}

Toxicity Data:

ParameterValueSource
Oral LD₅₀ (Rats) >5,000 mg/kg
NOAEL (Rats) 300 mg/kg/day

Scientific Research Applications

Pharmaceutical Applications

Acetyl tributyl citrate serves multiple roles in the pharmaceutical sector:

  • Excipient in Drug Formulations : ATBC is commonly used as an excipient in oral solid dosage forms such as tablets and capsules. It acts as a coating agent that enhances the stability and release profile of the active ingredients .
  • Plasticizer : In pharmaceutical formulations, ATBC functions as a plasticizer, improving the flexibility and performance of polymer-based products like tablets and granules. This is particularly important for ensuring the integrity of drug delivery systems .
  • Topical Formulations : ATBC is utilized in topical pharmaceutical formulations due to its properties as an anesthetic surfactant ester. Its ability to enhance skin penetration makes it valuable in transdermal drug delivery systems .

Case Study: Pharmacokinetics of ATBC

A study investigating the pharmacokinetic properties of ATBC demonstrated that it is rapidly absorbed and eliminated in rats, with a bioavailability of 27.4%. This insight is crucial for understanding the safety and efficacy of ATBC in pharmaceutical applications .

Food Packaging

ATBC is increasingly employed as a safe alternative to phthalate-based plasticizers in food packaging materials:

  • Food Contact Materials : As an FDA-approved substance for food contact applications, ATBC is used in various food packaging products, including wraps and containers. Its low toxicity profile makes it suitable for use in products that come into direct contact with food .
  • Migration Studies : Research has shown that ATBC can migrate from packaging into food products, which raises concerns about potential health impacts. However, its use as a phthalate-free alternative aligns with growing consumer demand for safer packaging solutions .

Industrial Applications

The industrial applications of ATBC are extensive:

  • Plasticizer for PVC : this compound is widely used as a plasticizer for polyvinyl chloride (PVC), enhancing its flexibility and durability. This application is particularly relevant in manufacturing children's toys, medical products (e.g., blood bags), and other consumer goods .
  • Biodegradability : As a biodegradable plasticizer, ATBC addresses environmental concerns associated with traditional plasticizers. Its use contributes to the development of more sustainable materials in various industries .

Table 1: Summary of Applications of this compound

Application AreaSpecific UsesBenefits
PharmaceuticalsCoating agent, excipientEnhances stability and release
Food PackagingFood contact materialsLow toxicity, phthalate-free
Industrial ProductsPlasticizer for PVCImproves flexibility, biodegradable
Topical FormulationsAnesthetic surfactantEnhances skin penetration

Toxicological Studies and Safety Assessments

Despite its widespread use, concerns regarding the safety of this compound have emerged:

  • Toxicity Studies : Recent studies have indicated that prolonged exposure to ATBC at seemingly safe concentrations may exacerbate conditions such as type 2 diabetes in sensitive populations. Research on diabetic mice showed cognitive deficits and brain tissue damage associated with ATBC exposure .
  • Regulatory Status : The compound has been classified by regulatory bodies as safe for use within specified limits; however, ongoing research continues to evaluate its long-term effects on health .

Biological Activity

Acetyl tributyl citrate (ATBC) is a plasticizer widely recognized for its application in various industries, particularly as a substitute for phthalates in food packaging and medical devices. This article explores the biological activity of ATBC, focusing on its pharmacokinetics, toxicological effects, and interactions with biological systems.

Pharmacokinetics of this compound

ATBC is rapidly absorbed and metabolized in the body. A study utilizing liquid chromatography–tandem mass spectrometry (LC–MS/MS) reported that ATBC has a bioavailability of approximately 27.4% in rats, with rapid absorption and elimination rates noted . This rapid pharmacokinetic profile suggests that ATBC may have significant systemic effects even at low doses.

Case Study: Effects on Type 2 Diabetes Mellitus (T2DM) Mice

Recent research has highlighted the adverse effects of ATBC exposure in T2DM mice, particularly concerning cognitive function and metabolic processes. In a controlled study, T2DM mice were exposed to varying concentrations of ATBC (0, 2, 20, and 200 mg/kg/day) over 90 days. The findings indicated:

  • Cognitive Deficits : Exposure to ATBC aggravated glycolipid metabolism disorders and led to cognitive impairments .
  • Neurotransmitter Alterations : Significant reductions in serotonin (5-HT) and acetylcholine levels were observed in the brains of T2DM mice exposed to higher concentrations of ATBC .
  • Histopathological Changes : Accumulation of beta-amyloid plaques (Aβ) and hyperphosphorylated tau proteins (p-Tau) was noted, indicating potential neurodegenerative effects .

These findings suggest that even at concentrations considered safe (up to 1000 mg/kg/day), prolonged exposure can lead to significant health issues, particularly in sensitive populations like those with diabetes.

Interaction with Cytochrome P450 Enzymes

ATBC has been shown to influence cytochrome P450 enzymes, particularly CYP3A4. Studies demonstrated that ATBC increased CYP3A4 mRNA levels and enzyme activity in human intestinal cells but not in liver cells . This interaction may enhance the metabolism of other drugs processed by this pathway, potentially leading to altered pharmacodynamics when co-administered with other substances.

Summary of Biological Activity Findings

Parameter Findings
Absorption Rapid absorption with 27.4% bioavailability
Cognitive Effects Impaired cognition in T2DM mice after ATBC exposure
Neurotransmitter Levels Decreased serotonin and acetylcholine in T2DM mice
Histopathology Increased Aβ and p-Tau accumulation
Cytochrome P450 Activity Enhanced CYP3A4 activity in intestinal cells

Properties

IUPAC Name

tributyl 2-acetyloxypropane-1,2,3-tricarboxylate
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InChI

InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3
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InChI Key

QZCLKYGREBVARF-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C
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Molecular Formula

C20H34O8
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DSSTOX Substance ID

DTXSID2026446
Record name Acetyl tributyl citrate
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Molecular Weight

402.5 g/mol
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Physical Description

Liquid; Other Solid; Pellets or Large Crystals, Colorless liquid with a mild sweet odor; [HSDB], Liquid, colourless, slightly viscous liquid with very faint sweet herbaceous odour
Record name 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester
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Boiling Point

331 °C at 732 mm Hg, Boiling Point: 326 °C (purity not stated), 172.00 to 173.00 °C. @ 1.00 mm Hg
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Flash Point

204 °C, 113 °C - closed cup
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Solubility

In water, 5 mg/L, temp not specified, In water, 4.49 mg/L at 20 °C, In water, 1.7 mg/L at 25 °C, Soluble in organic solvents, 0.005 mg/mL, insoluble in water; soulble in alcohol; miscible in oil
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Density

1.046 at 25 °C, Distillation range: 172-174 °C (1 mm Hg); bulk density= 8.74 lb/gal (25 °C); combustible, 1.045-1.055
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Vapor Density

14.1 (Air = 1; 20 °C)
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Vapor Pressure

0.00000455 [mmHg], VP: 1 mm Hg at 173 °C
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Color/Form

Colorless liquid

CAS No.

77-90-7
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Record name Acetyltributyl citrate [NF]
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Record name 1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, 1,2,3-tributyl ester
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Melting Point

-80 °C
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Synthesis routes and methods

Procedure details

German Pat. No. 1 041 944 describes a process in which a citric acid ester is said to be prepared from a crude citric acid broth. Specifically, the authors describe a process for producing an ester of citric acid, in which a raw 30% citric acid broth is dehydrated with benzene and ethanol to a syrup. Butanol and butyl acetate, along with a tin catalyst, are added to the syrup and the mixture is heated to a temperature of 140-160° C., whereupon the reaction is halted with potassium hydroxide. The resulting reaction product is washed with sodium carbonate in water, and the crude mixture distilled. The authors report yielding acetyl tributyl citrate in the recovered material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of acetyl tributyl citrate?

A1: this compound is commonly used as a plasticizer in various products, including:

  • Food packaging: Due to its low migration rate into food, ATBC is often used in plastic kitchen wraps and films. []
  • Pharmaceutical coatings: ATBC serves as a plasticizer in coatings for tablets and capsules to improve their flexibility and appearance. []
  • Cosmetics: ATBC can be found in nail products at concentrations up to 7%. []

Q2: How does this compound affect the properties of poly(lactic acid) (PLA)?

A2: ATBC acts as a plasticizer for PLA, enhancing its flexibility and processability. Studies have shown that ATBC effectively reduces the glass transition temperature and melt viscosity of PLA, making it easier to mold and shape. [, ] This plasticization effect is attributed to the ability of ATBC to increase the free volume between polymer chains, thereby enhancing chain mobility.

Q3: Can this compound be used with other polymers besides PLA?

A3: Yes, ATBC exhibits compatibility with various other polymers, including:

  • Polyvinyl chloride (PVC): ATBC is utilized as a plasticizer in PVC films and products, enhancing their flexibility and workability. [, ]
  • Poly(vinyl alcohol) (PVA): Studies have demonstrated that ATBC, in combination with glycerol, can effectively plasticize starch/PVA blends, improving their flexibility and barrier properties for potential use in food packaging. []
  • Poly(butylene adipate-co-terephthalate) (PBAT): ATBC has been investigated as a plasticizer for PLA/PBAT blends, further enhancing the flexibility and processability of these biodegradable materials. []

Q4: Is this compound considered safe?

A4: this compound is generally recognized as safe when used within acceptable limits. Studies have indicated a relatively low toxicity profile, with no significant adverse effects observed in acute, short-term, subchronic, and chronic feeding studies in animals. []

Q5: What are the potential toxicological effects of ATBC?

A5: While ATBC is generally considered safe, some studies have raised concerns regarding potential adverse effects:

  • Effects on ovarian function: Research on mice exposed to low levels of ATBC suggested potential detrimental effects on ovarian function, particularly a decrease in the number of ovarian follicles. Further investigation is needed to fully understand the implications of these findings. []

Q6: How is this compound metabolized and excreted?

A6: Following oral administration, ATBC is rapidly absorbed and metabolized, with approximately 99% being excreted. Intermediate metabolites include acetyl citrate, monobutyl citrate, acetyl monobutyl citrate, dibutyl citrate, and acetyl dibutyl citrate. [] A pharmacokinetic study in rats revealed that ATBC exhibits a short half-life and low bioavailability, suggesting rapid elimination from the body. []

Q7: What happens to this compound in the environment?

A7: ATBC can leach from plastic products into the environment, particularly into aquatic ecosystems. Research has identified marine bacteria capable of degrading ATBC, highlighting the potential for natural biodegradation. []

Q8: How does the biodegradability of this compound compare to that of traditional phthalates?

A8: While ATBC is biodegradable, studies suggest that it might degrade slower than some phthalates. A proteogenomic and metabolomic study indicated a lower biodegradation potential for ATBC compared to PAE plasticizers like DBP and DEHP. []

Q9: Are there any alternatives to this compound as a plasticizer?

A9: Yes, several alternatives to ATBC are being explored, including:

  • Other citrate esters: Citrate esters like acetyl triethyl citrate (ATEC) are being investigated as potential alternatives, with studies suggesting a more favorable toxicological profile compared to ATBC. []

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